molecular formula C29H31N3O4 B2362579 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1110972-64-9

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2362579
CAS No.: 1110972-64-9
M. Wt: 485.584
InChI Key: PXXIOZOTXDAHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include lutidine and TBTU as coupling reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyrrolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

What sets 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-8-9-20(2)27(14-19)36-18-23(33)17-32-26-7-5-4-6-25(26)30-29(32)21-15-28(34)31(16-21)22-10-12-24(35-3)13-11-22/h4-14,21,23,33H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXIOZOTXDAHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.